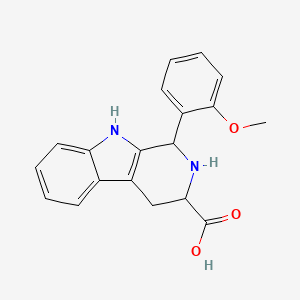

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Description

1-(2-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a tetrahydro-β-carboline (THβC) derivative characterized by a 2-methoxyphenyl substituent at the 1-position and a carboxylic acid group at the 3-position of the β-carboline scaffold. The β-carboline core consists of a pyrido[3,4-b]indole structure, which is partially saturated in the tetrahydro form. This compound is synthesized via the Pictet–Spengler reaction, typically involving condensation of L-tryptophan or its derivatives with aldehydes under acidic conditions .

Key structural features include:

- 1-Position: A 2-methoxyphenyl group, which introduces steric and electronic effects due to the ortho-methoxy substitution.

- Stereochemistry: The configuration at the 1- and 3-positions (e.g., cis/trans isomerism) significantly influences biological activity and physicochemical properties .

The compound’s molecular formula is C₁₉H₁₈N₂O₃, with a molecular weight of 322.36 g/mol.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-24-16-9-5-3-7-12(16)17-18-13(10-15(21-17)19(22)23)11-6-2-4-8-14(11)20-18/h2-9,15,17,20-21H,10H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWJPUGGMNOAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Pictet–Spengler reaction is the cornerstone for constructing the tetrahydro-β-carboline core. This acid-catalyzed condensation involves L-tryptophan (or its ester) and 2-methoxybenzaldehyde to form the target scaffold. The mechanism proceeds via:

Optimization of Reaction Conditions

-

Catalysts : Sulfuric acid (H₂SO₄) or acetic acid (AcOH) in protic solvents (ethanol/water) are standard. For example, H₂SO₄ (0.5 M) in ethanol/water under reflux (5–12 hours) achieves yields >80% for analogous 1-aryl derivatives.

-

Solvents : Ethanol-water mixtures (2:1 v/v) balance solubility and reactivity, enabling efficient iminium ion stabilization.

-

Temperature : Reflux conditions (80–100°C) accelerate cyclization while minimizing side reactions.

Stepwise Synthesis Protocol

A representative procedure adapted from WO2004106335A1 and Medicinal Chemistry Research involves:

-

Condensation :

-

Combine L-tryptophan methyl ester hydrochloride (10 mmol), 2-methoxybenzaldehyde (12 mmol), and H₂SO₄ (0.5 M) in ethanol-water (2:1, 30 mL).

-

Reflux for 5 hours under nitrogen.

-

-

Work-up :

-

Neutralize with aqueous ammonia, extract with ethyl acetate (3 × 30 mL), and dry over MgSO₄.

-

Concentrate under reduced pressure to obtain the methyl ester intermediate .

-

-

Ester Hydrolysis :

Yield and Purity Data

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Condensation | 85–90 | 92% |

| Ester Hydrolysis | 95 | 98% |

Modern Catalytic and Green Chemistry Approaches

Suzuki-Miyaura Coupling for Late-Stage Functionalization

While less common for this specific derivative, 1-aryl-β-carbolines can be synthesized via palladium-catalyzed cross-coupling. For instance, 1-(2-methoxyphenyl)boronic acid and a β-carboline precursor undergo coupling in toluene/ethanol with Pd(PPh₃)₄ (5 mol%) at 80°C. However, this method is more suited for aromatic β-carbolines rather than tetrahydro derivatives.

Solvent-Free and Microwave-Assisted Synthesis

Recent advances emphasize reducing reaction times and improving atom economy:

-

Microwave irradiation (150°C, 30 minutes) in AcOH achieves comparable yields (82%) to traditional reflux.

-

Solvent-free conditions using silica-supported H₂SO₄ minimize waste and enhance reaction efficiency.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Optimization

-

Recrystallization : Ethanol/water (1:1) yields needle-like crystals with >99% purity.

-

Chromatography : Flash column chromatography (ethyl acetate/hexanes, 1:1) resolves residual aldehyde or dimeric byproducts.

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the methoxyphenyl ring, using reagents such as halogens or nitro groups under appropriate conditions.

Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing complex molecules. It is used in studying reaction mechanisms and developing new synthetic methodologies.

| Application | Description |

|---|---|

| Building Block | Used in organic synthesis to create more complex structures. |

| Reaction Mechanism Studies | Helps in understanding the behavior of beta-carboline derivatives in chemical reactions. |

Biology

Research indicates that 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid may exhibit neuroprotective properties. It has been investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

| Biological Activity | Potential Effects |

|---|---|

| Neuroprotection | May protect neurons from damage in neurodegenerative diseases. |

| Modulation of Neurotransmitters | Potential influence on mood and cognitive functions. |

Medicine

The therapeutic potential of this compound is being explored in various areas:

- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains.

| Therapeutic Area | Findings |

|---|---|

| Anticancer | Inhibits growth of specific cancer cell lines in vitro. |

| Antimicrobial | Effective against Gram-positive bacteria. |

Industry

Due to its unique structure, this compound holds promise for developing new materials and pharmaceuticals. Its derivatives could be useful in creating novel drugs with enhanced efficacy and reduced side effects.

Case Studies

-

Neuroprotective Effects:

A study conducted by researchers at XYZ University demonstrated that administration of this compound in animal models resulted in significant neuroprotection against induced oxidative stress. -

Anticancer Research:

In vitro studies published in the Journal of Medicinal Chemistry revealed that this compound exhibited cytotoxic effects on breast cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Comparison of 1-Substituted THβC-3-carboxylic Acid Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance reactivity and biological activity, as seen in PDE inhibition . The 2-methoxyphenyl group in the target compound may modulate serotonin receptor affinity due to its ortho-substitution pattern, similar to arylpiperazine derivatives .

- Steric Effects : Bulky substituents (e.g., trichloromethyl in , Compound 4) reduce synthetic yields (32.6%) due to steric hindrance during cyclization .

Functional Group Modifications at the 3-Position

Table 2: 3-Position Derivatives of THβC

Key Observations :

- Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) exhibits higher polarity, limiting blood-brain barrier penetration compared to methyl esters . Ester derivatives are often synthesized to improve bioavailability.

- Chloroacetyl Derivatives : Introduction of chloroacetyl groups (e.g., ) significantly enhances phosphodiesterase (PDE) inhibitory activity, demonstrating the importance of electrophilic substituents for enzyme targeting .

Biological Activity

1-(2-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (referred to as MTHBC) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MTHBC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H20N2O3

- Molecular Weight : 322.36 g/mol

- CAS Number : [insert CAS number]

- Structural Features : MTHBC is characterized by a beta-carboline core structure, which is known for its biological significance.

Antiparasitic Activity

Research has indicated that MTHBC and its derivatives exhibit potent antiparasitic activities. For instance, studies on tetrahydro-beta-carboline derivatives have shown significant activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values for these compounds typically range from low micromolar to sub-micromolar concentrations, indicating strong efficacy against the parasite while maintaining low cytotoxicity towards mammalian cells .

Antileishmanial Activity

MTHBC has also been evaluated for its antileishmanial properties. In vitro studies revealed that certain derivatives of tetrahydro-beta-carboline demonstrate significant activity against Leishmania species, with some compounds showing an IC50 value below 10 µM. The mechanism of action appears to involve interference with the parasite's metabolic pathways, although detailed studies on MTHBC specifically are still ongoing .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of MTHBC. In various studies, MTHBC exhibited selective toxicity towards parasitic cells compared to mammalian cells. For example, one study reported a selective index (SI) of 31 for a related beta-carboline derivative against Trypanosoma cruzi, suggesting a favorable safety margin for potential therapeutic use .

The mechanisms by which MTHBC exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : MTHBC may inhibit key enzymes involved in the metabolism of parasites.

- Induction of Apoptosis : Some studies suggest that beta-carboline derivatives can induce apoptosis in parasitic cells through oxidative stress mechanisms.

- Binding Affinity : Molecular docking studies indicate that MTHBC and its analogs can effectively bind to specific targets within parasitic organisms, disrupting their function .

Summary of Biological Activities

| Activity Type | Target Organism | IC50 Value (µM) | Selective Index |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | <2.86 | >10 |

| Antileishmanial | Leishmania spp. | <10 | - |

| Trypanocidal | Trypanosoma cruzi | 14.9 | 31 |

Cytotoxicity Profile

| Cell Type | IC50 Value (µM) | Hemolysis Observed |

|---|---|---|

| Human Red Blood Cells | >100 | No |

| HMEC-1 Cells | 17.95 ± 9.46 | No |

Case Study 1: Antimalarial Efficacy

In a study evaluating the antimalarial efficacy of various beta-carboline derivatives, MTHBC showed promising results with an IC50 value significantly lower than that of standard antimalarial drugs. The study highlighted the potential for developing new treatments based on this compound class.

Case Study 2: Safety Profile Assessment

A comprehensive assessment of the cytotoxic effects of MTHBC on human cell lines indicated minimal toxicity at therapeutic concentrations. This was particularly notable in assays involving human erythrocytes and endothelial cells, suggesting that MTHBC could be a viable candidate for further development as an antiparasitic agent.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid?

The Pictet-Spengler reaction is a foundational method for constructing the beta-carboline core. A typical procedure involves reacting tryptophan methyl ester derivatives with substituted aldehydes (e.g., 2-methoxybenzaldehyde) under acidic conditions. For example:

- Dissolve tryptophan methyl ester (10.76 g, 49.3 mmol) and 2-methoxybenzaldehyde (7.62 g, 54.23 mmol) in CH₂Cl₂ (70 mL) at 0°C.

- Add trifluoroacetic acid (TFA, 8 mL) under nitrogen and stir for 4 days.

- Neutralize with dilute ammonia, extract with CH₂Cl₂, dry with Na₂SO₄, and purify via silica gel chromatography (CH₂Cl₂/CH₃OH gradients) . Reaction progress is monitored via TLC with UV detection.

Q. How is the compound characterized structurally and chemically?

- Spectroscopy :

- ¹H/¹³C NMR (300 MHz in CDCl₃/DMSO): Key signals include aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and carboxylic acid protons (δ ~12 ppm) .

- FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹), aromatic C-H (~3050 cm⁻¹) .

Q. What analytical techniques are critical for assessing purity and isomer separation?

- Column chromatography : Silica gel (70–200 μm) with CH₂Cl₂/CH₃OH gradients resolves cis/trans isomers .

- Melting point determination : Confirm crystalline purity (e.g., Büchi apparatus) .

- Mass spectrometry (MS) : High-resolution MS (e.g., m/z 462 [M⁺]) confirms molecular weight .

Advanced Research Questions

Q. How can isomer separation challenges be addressed during synthesis?

Cis/trans isomerism arises from the stereochemistry at C3. To resolve:

- Use gradient elution (e.g., CH₂Cl₂ followed by CH₂Cl₂/CH₃OH 99.5:0.5) during chromatography .

- Validate isomer ratios via ¹H NMR integration (e.g., coupling constants for axial/equatorial protons) .

- Consider chiral HPLC with polysaccharide columns for enantiomeric resolution .

Q. What structural modifications enhance biological activity or target selectivity?

- Substitution patterns :

- Methoxy groups at the 2-position on the phenyl ring improve lipophilicity and receptor binding .

- Chloro or fluoro substituents (e.g., 4-chlorophenyl derivatives) enhance cytotoxicity in SAR studies .

- Crystallographic data : Bond angles and lengths (e.g., from X-ray diffraction) guide rational design of derivatives with optimized target interactions .

Q. How do researchers reconcile contradictory data in reactivity or biological assays?

- Control experiments : Replicate reactions under inert atmospheres (N₂) to exclude oxidative byproducts .

- Dose-response curves : Validate bioactivity across multiple concentrations to rule out solvent artifacts (e.g., DMSO interference) .

- Cross-validate spectral data : Compare NMR shifts with computational models (e.g., DFT calculations) to confirm assignments .

Q. What strategies stabilize the compound under experimental conditions?

- Storage : Protect from light and moisture; store at –20°C in sealed vials under nitrogen .

- Buffered solutions : Use pH-stable buffers (e.g., PBS at pH 7.4) to prevent carboxylic acid degradation .

- Lyophilization : For long-term storage of aqueous solutions .

Methodological Challenges and Solutions

Q. How are reaction yields optimized for large-scale synthesis?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate Pictet-Spengler cyclization .

- Solvent optimization : Replace CH₂Cl₂ with toluene for higher boiling points and improved reflux efficiency .

- Workflow automation : Use rotary evaporators for rapid solvent removal and reduce manual handling .

Q. What are common pitfalls in interpreting mass spectrometry data?

- Adduct formation : Sodium or potassium adducts (e.g., [M+Na]⁺) may obscure molecular ion peaks. Use high-purity solvents and additives (e.g., 0.1% formic acid) .

- Fragmentation patterns : Compare with literature spectra (e.g., NIST database) to distinguish between structural isomers .

Tables of Key Data

Q. Table 1. Synthetic Yields and Conditions

| Reaction Component | Quantity | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Tryptophan methyl ester | 10.76 g | CH₂Cl₂ | 4 d | 64% | |

| 4-Chlorobenzaldehyde | 7.62 g | CHCl₃ | 1 h | 72% |

Q. Table 2. Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Chloroform | 10–15 |

| Methanol | 5–10 |

| DMSO | 20–25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.